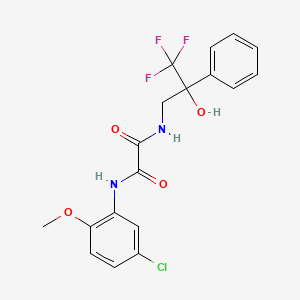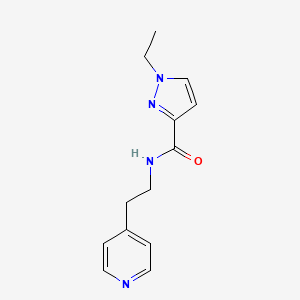
1-ethyl-N-(2-(pyridin-4-yl)ethyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-N-(2-(pyridin-4-yl)ethyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C13H16N4O and its molecular weight is 244.298. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
- Experimental and Theoretical Studies on Functionalization Reactions : Research on pyrazole-3-carboxylic acid derivatives, closely related to the compound of interest, showed that these could be synthesized with good yields through specific reactions, indicating potential for creating diverse chemical entities for further study (Yıldırım, Kandemirli, & Demir, 2005). The mechanism of these reactions was also examined theoretically, suggesting that such compounds are versatile in chemical synthesis.
- Facile Synthesis of Pyrazolo[3,4-b]pyridine Products : Another study highlighted an efficient method for synthesizing novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation reactions, demonstrating the utility of pyrazole derivatives in generating new heterocyclic compounds with potential applications in various fields (Ghaedi et al., 2015).
Biological Evaluation
- Anticancer and Anti-5-lipoxygenase Agents : A novel series of pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This indicates that compounds within this structural family can be potent biological agents, suggesting potential research applications of the compound in similar biological studies (Rahmouni et al., 2016).
Mechanistic Insights
- Quantum-chemical Calculations on Derivatives : Studies involving quantum-chemical calculations on 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives provided insights into the reaction mechanisms and the structure-activity relationships of these compounds, illustrating the compound's potential for detailed mechanistic studies in chemistry (Yıldırım, Kandemirli, & Akçamur, 2005).
Applications in Drug Discovery
- Mycobacterium tuberculosis GyrB Inhibitors : Thiazole-aminopiperidine hybrid analogues were designed and synthesized as novel inhibitors against Mycobacterium tuberculosis GyrB, showcasing the application of structurally similar compounds in the development of new therapeutic agents (Jeankumar et al., 2013).
Mechanism of Action
Target of Action
The primary targets of the compound “1-ethyl-N-(2-(pyridin-4-yl)ethyl)-1H-pyrazole-3-carboxamide” are currently unknown
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . Understanding these effects is crucial for predicting the potential therapeutic applications of this compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound These factors include pH, temperature, presence of other molecules, and the specific characteristics of the biological system where the compound exerts its effects
Properties
IUPAC Name |
1-ethyl-N-(2-pyridin-4-ylethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-2-17-10-6-12(16-17)13(18)15-9-5-11-3-7-14-8-4-11/h3-4,6-8,10H,2,5,9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVVBVNVMAXTDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NCCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(4-Benzoylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B2904438.png)
![1-(3,4-Dimethoxybenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2904439.png)
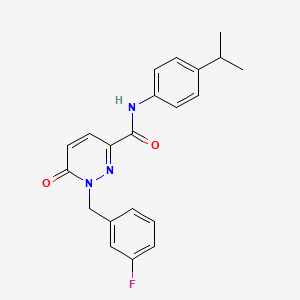
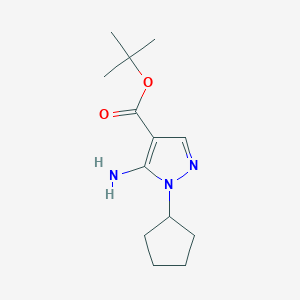
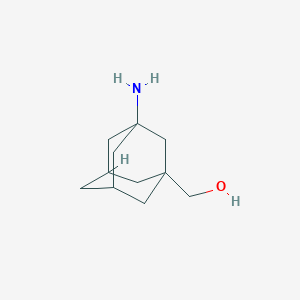
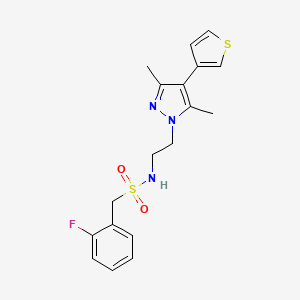

![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid](/img/structure/B2904448.png)
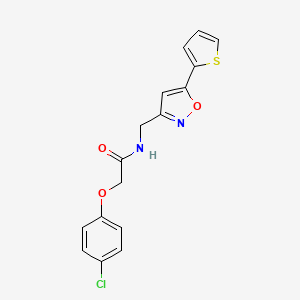
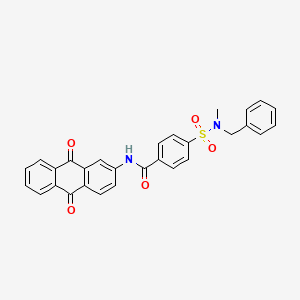
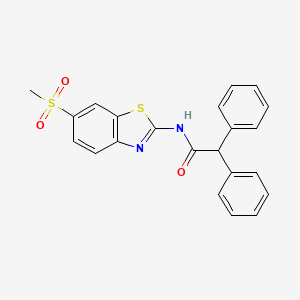

![2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid](/img/structure/B2904460.png)
